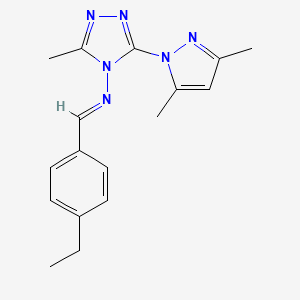

![molecular formula C14H13N3O3S B5555100 2,5-二甲基-4-氧代-3-(1H-吡咯-1-基)-3,4-二氢噻吩并[2,3-d]嘧啶-6-羧酸甲酯](/img/structure/B5555100.png)

2,5-二甲基-4-氧代-3-(1H-吡咯-1-基)-3,4-二氢噻吩并[2,3-d]嘧啶-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine compounds often involves cyclization reactions and interactions with electrophilic reagents. For instance, interactions of dihydropyrimidinones with alkylation agents under various conditions have been explored, highlighting the role of catalysts in directing the reaction pathways and the importance of substituents in determining the reactivity of the compound (Ortikov, 2014). Additionally, microwave-induced cyclocondensation reactions have been employed to synthesize specific pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the efficiency of modern synthetic techniques in constructing complex heterocyclic frameworks (Romo et al., 2015).

Molecular Structure Analysis

The molecular and electronic structures of thieno[2,3-d]pyrimidine derivatives and their oxo, imino, and methylene derivatives have been studied using quantum-chemical methods, revealing that these molecules typically adopt planar geometries. X-ray structural investigations have further confirmed these findings, providing detailed insights into the conformational flexibility of the dihydropyrimidine ring (Shishkin & Antonov, 1996).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidine derivatives is influenced by the presence of various substituents and functional groups. Reactions with electrophilic reagents, such as nitrating mixtures, can lead to ipso-substitution reactions or oxidation to carboxylic acids, depending on the nature of the substituent at position N-3 (Ortikov, 2014). The synthesis of novel dihydropyrimidine derivatives through cyclocondensation reactions showcases the versatility of these compounds in forming a wide range of chemical structures (Nishimura et al., 2011).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting points, and stability, are crucial for their potential applications. These properties are significantly affected by the specific substituents and the overall molecular structure of the compounds. Research in this area often focuses on characterizing these properties through experimental measurements and theoretical calculations, providing a foundation for further development and application of these compounds.

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidine derivatives, including their acidity, basicity, reactivity towards nucleophiles and electrophiles, and potential for forming hydrogen bonds, are essential for understanding their behavior in chemical reactions and biological systems. Studies have explored the reactivity of these compounds with a range of reagents, highlighting their potential for synthesis and modification (Ortikov, 2014; Romo et al., 2015).

科学研究应用

合成和化学反应性

- Kappe 和 Roschger (1989) 研究了 Biginelli 化合物的反应,这些化合物与嘧啶衍生物有关,探索了甲基化、酰化以及嘧啶并[2,3-b]噻嗪和噻唑并[3,2-a]嘧啶的合成以及其他反应。这项研究突出了嘧啶衍生物在合成复杂杂环化合物中的多功能性 (Kappe & Roschger, 1989).

- Deohate 和 Palaspagar (2020) 关于通过微波辐射环缩合合成嘧啶连接的吡唑杂环化合物的研究证明了嘧啶衍生物在创建具有杀虫和抗菌特性的化合物方面的潜力 (Deohate & Palaspagar, 2020).

- Bozorov 等人 (2013) 探索了噻吩并[2,3-d]嘧啶-4-酮上的甲基和甲氧羰基的亲电异位取代反应,揭示了修饰嘧啶核心的机制,这对于开发新的药理活性化合物至关重要 (Bozorov et al., 2013).

生物应用和其他研究

- Shastri (2019) 对新型 2-(羟亚氨基)-二氢嘧啶-5-羧酸的抗菌活性研究说明了嘧啶衍生物在创建具有显着抗菌和抗真菌活性的化合物中的应用 (Shastri, 2019).

- Mamarahmonov 等人 (2014) 对嘧啶-4-酮的量子化学研究提供了对取代的 2-氧代(硫代)噻吩并[2,3-d]嘧啶-4-酮的电子结构和反应性的见解,这对于了解这些化合物的化学行为和在各个领域的潜在应用至关重要 (Mamarahmonov et al., 2014).

属性

IUPAC Name |

methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-8-10-12(21-11(8)14(19)20-3)15-9(2)17(13(10)18)16-6-4-5-7-16/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHDGBLPWCRYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)C)N3C=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dimethyl-4-oxo-3-pyrrol-1-ylthieno[2,3-d]pyrimidine-6-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)

![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)

![N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5555097.png)

![6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5555101.png)

![5-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-(2-thienyl)pyrimidin-4-ol](/img/structure/B5555108.png)